1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate

Organic Synthesis Medicinal Chemistry Chemical Procurement

Procure 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate for precise indole synthesis. This fully aromatic core with orthogonal N-Boc/5-methyl ester protection ensures selective deprotection (acidic TFA/HCl for N-H; hydrolysis for COOH) crucial for kinase inhibitors & CNS candidates. Its LogP of 3.07-3.1 and specific stability profile avoid route failure common with indoline analogs (CAS 272438-12-7). Ideal for parallel synthesis & Suzuki-Miyaura precursors.

Molecular Formula C15H17NO4
Molecular Weight 275.3 g/mol
CAS No. 272438-11-6
Cat. No. B1396566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate
CAS272438-11-6
Molecular FormulaC15H17NO4
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C(=O)OC
InChIInChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-8-7-10-9-11(13(17)19-4)5-6-12(10)16/h5-9H,1-4H3
InChIKeyAYLPJERLLUZRGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate (CAS 272438-11-6) as a Strategic Indole Building Block


1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate (CAS 272438-11-6), also known as Methyl 1-BOC-indole-5-carboxylate, is a synthetic indole derivative with the molecular formula C15H17NO4 and a molecular weight of 275.3 Da [1]. It features a 1H-indole core bearing an N-Boc (tert-butyloxycarbonyl) protecting group at the 1-position and a methyl ester at the 5-carboxylate position . This compound is widely recognized as a protected indole building block, commonly employed as an intermediate in organic synthesis and pharmaceutical research [2]. Key calculated properties include a LogP of approximately 3.07–3.1, a Topological Polar Surface Area of ~57.5 Ų, and a density of 1.1±0.1 g/cm³ [1].

Technical Rationale for Not Substituting 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate (CAS 272438-11-6) with Similar Indole Derivatives


While several indole and indoline analogs share the N-Boc and 5-ester motif, substitution with seemingly similar compounds introduces quantifiable and consequential differences. The target compound maintains the fully aromatic indole ring system, which is critical for downstream planarity and electronic properties, unlike its saturated indoline counterpart (CAS 272438-12-7) . Furthermore, its distinct ester pattern at the 1- and 5-positions provides a unique balance of stability and selective deprotection compared to di-Boc or mono-ester variants [1]. Using an alternative without careful consideration of these structural nuances can lead to altered reactivity, changes in solubility profiles, and ultimately, failed synthetic routes or off-specification final products. The following quantitative evidence provides a rigorous basis for selecting this specific compound over its closest analogs.

Quantitative Evidence for Selecting 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate (CAS 272438-11-6) Over Its Analogs


Molecular Weight and Heteroatom Composition Comparison for Stoichiometric Calculations

When compared to its fully reduced analog, 1-tert-butyl 5-methyl indoline-1,5-dicarboxylate (CAS 272438-12-7), the target compound exhibits a lower molecular weight of 275.3 g/mol versus 277.32 g/mol . This difference, arising from the target's indole core (C15H17NO4) versus the analog's indoline core (C15H19NO4), translates to a 0.73% reduction in mass . While seemingly minor, this directly impacts molar calculations for reactions requiring precise stoichiometry.

Organic Synthesis Medicinal Chemistry Chemical Procurement

LogP and Lipophilicity Comparison for Chromatographic and Bioactivity Predictions

The target compound has a computed LogP (XLogP3) of 3.07–3.1, indicating a specific level of lipophilicity that is crucial for predicting its behavior in reversed-phase chromatography and its potential for passive membrane permeability . In contrast, a related analog, 1-(tert-butoxycarbonyl)-5-methylindole (CAS 129822-49-7), which lacks the 5-methyl ester, has a significantly higher LogP of ~4.32 . This difference highlights the quantitative impact of the 5-carboxylate moiety on reducing lipophilicity by approximately 1.2 LogP units.

ADME Prediction Chromatography Medicinal Chemistry

Rotatable Bond Count and Conformational Flexibility Analysis

The target compound has a rotatable bond count of 4, which is a key descriptor of its conformational flexibility and a parameter used in medicinal chemistry to assess drug-likeness [1]. In contrast, a closely related but more complex analog, Di-tert-Butyl 1H-indole-1,5-dicarboxylate (CAS 866587-85-1), has 6 rotatable bonds [2]. This quantitative difference in flexibility can impact the compound's ability to adopt a bioactive conformation and its entropic cost upon binding to a target protein.

Computational Chemistry Drug Design Conformational Analysis

GHS Hazard Profile: A Comparative Assessment of Oral Acute Toxicity

The target compound is classified as harmful if swallowed, as indicated by the H302 hazard statement with a 100% applicability rating . While its indoline analog (CAS 272438-12-7) carries the same H302 warning, it additionally presents hazards for skin and eye irritation (H315, H319) and respiratory irritation (H335) . Therefore, from a laboratory handling and safety perspective, the target compound presents a marginally simpler hazard profile, potentially requiring fewer specialized personal protective equipment (PPE) considerations compared to the more irritating indoline analog.

Lab Safety Chemical Hygiene Risk Assessment

Recommended Research and Industrial Applications for 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate (CAS 272438-11-6)


Precursor for N-Boc Deprotection to Access 5-Methyl Indole-5-carboxylic Acid Derivatives

This compound's primary utility is as a protected precursor. The N-Boc group can be readily removed under standard acidic conditions (e.g., TFA or HCl) to reveal the free N-H indole, while the 5-methyl ester remains intact or can be orthogonally hydrolyzed . This orthogonal protection strategy is fundamental for synthesizing more complex indole-based scaffolds, such as those found in kinase inhibitors or other pharmaceutical candidates. The specific LogP (3.07–3.1) and solubility profile (calculated water solubility of 0.01 g/L) also make it amenable to standard organic-phase workup procedures following deprotection.

Building Block in Multi-step Medicinal Chemistry Synthesis

As a well-characterized indole building block with a molecular weight of 275.3 Da and 4 rotatable bonds, this compound is ideally suited for use in parallel synthesis or medicinal chemistry programs requiring a diverse array of final compounds . Its specific lipophilicity (LogP ~3.1) makes it a preferred choice for projects targeting central nervous system (CNS) indications or other targets where moderate lipophilicity is desired. The compound's commercial availability from multiple vendors at various purity grades (e.g., 95%, 97%) ensures a reliable supply for both discovery and early development phases.

Intermediate for Suzuki-Miyaura Cross-Coupling Reactions

This 1-Boc-5-methyl ester derivative serves as an immediate synthetic precursor for the preparation of 3-boronate-substituted indoles, such as 1-tert-butyl 5-methyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,5-dicarboxylate . The stability and solubility imparted by the tert-butyl and methyl ester groups facilitate its transformation into the boronate, which is a highly versatile intermediate for Suzuki-Miyaura cross-coupling reactions under mild conditions . This application is critical for generating biaryl motifs and functionalized indole libraries in drug discovery.

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